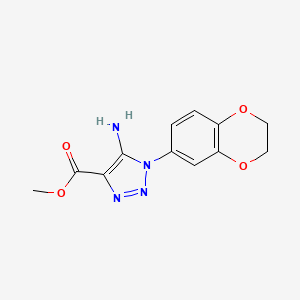

Methyl 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxylate

Description

Methyl 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxylate is a heterocyclic compound featuring a triazole core substituted with a 2,3-dihydro-1,4-benzodioxin moiety and a methyl ester group. The 2,3-dihydro-1,4-benzodioxin group, a fused bicyclic system, is structurally analogous to bioactive motifs found in pharmaceuticals and natural products, such as silymarin derivatives .

Properties

IUPAC Name |

methyl 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4/c1-18-12(17)10-11(13)16(15-14-10)7-2-3-8-9(6-7)20-5-4-19-8/h2-3,6H,4-5,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFZLBWEIBUUMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=N1)C2=CC3=C(C=C2)OCCO3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxylate typically involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . The reaction is usually carried out under acidic conditions to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the triazole ring or the benzodioxane moiety.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidiabetic Potential

Recent studies have highlighted the potential of compounds related to methyl 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxylate in treating Type 2 Diabetes Mellitus (T2DM). Research indicates that derivatives of this compound exhibit inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. By inhibiting this enzyme, the compounds can help manage blood glucose levels effectively .

1.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies have demonstrated that it can inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease (AD). By inhibiting AChE, these compounds may enhance cholinergic transmission and potentially improve cognitive functions in AD patients .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that yield various derivatives with enhanced biological activities. For instance:

These derivatives have been synthesized through multi-step processes involving reactions with various acetamides and sulfonamides to enhance their pharmacological profiles.

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The benzodioxane moiety may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole and Tetrazole Derivatives

Compound 9o from shares structural similarities with the target molecule:

- 9o : 1-(1-{1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3,4-tetrazol-5-ylmethyl}piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one.

- Key differences :

- Heterocyclic core : 9o contains a tetrazole ring (four nitrogen atoms) versus the triazole ring in the target compound.

- Substituents : 9o includes a thiophene group and a piperidine-benzodiazolone system, absent in the target molecule.

- Synthetic relevance : Both compounds derive from multicomponent reactions (e.g., Ugi-azide), but the tetrazole in 9o may confer distinct electronic properties and metabolic stability compared to triazoles .

Benzodioxin-Containing Pyrido-Pyrimidinones

describes pyrido-pyrimidinone derivatives with the 2,3-dihydro-1,4-benzodioxin moiety, such as:

- Compound A : 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one.

- Compound B : 7-(1,4-diazepan-1-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-one.

- Comparison: Core structure: These compounds feature a pyrido-pyrimidinone scaffold, which is larger and more planar than the triazole system. Bioactivity: While the target compound’s activity is undocumented, pyrido-pyrimidinones are often explored as kinase inhibitors or anticancer agents due to their π-conjugated systems. Substituent flexibility: The target molecule’s methyl ester may enhance solubility, whereas Compounds A and B rely on amine substituents (piperazine/diazepane) for target binding .

Antihepatotoxic Dioxane Derivatives

highlights flavones and coumarins containing 1,4-dioxane rings, such as 4f and 4g :

- 4f: 3',4'(1",4"-dioxino) flavone.

- 4g: 3',4'(2-hydroxy methyl, 1",4"-dioxino) flavone.

- Comparison: Structural overlap: Both share the dioxane/dioxin motif but lack the triazole-carboxylate functionality. Bioactivity: 4f and 4g exhibit antihepatotoxic activity comparable to silymarin, attributed to their flavonoid cores and dioxane substituents. The target compound’s triazole-ester group may modulate different biological pathways, such as enzyme inhibition or receptor binding .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Accessibility : The target compound’s triazole-carboxylate structure suggests compatibility with click chemistry or esterase-sensitive prodrug designs, though direct evidence is lacking.

- Bioactivity Potential: Benzodioxin-containing analogs (e.g., 4f/4g) demonstrate hepatoprotective effects, while pyrido-pyrimidinones () hint at kinase-related applications. The triazole core in the target may offer distinct pharmacokinetic profiles, such as improved metabolic stability over tetrazoles .

- SAR Insights: Substituents on the dioxane/dioxin ring (e.g., hydroxy methyl in 4g) enhance antihepatotoxic activity . Piperazine/diazepane groups in pyrido-pyrimidinones improve solubility and target engagement .

Biological Activity

Methyl 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and antimicrobial properties. This article reviews the synthesis, biological activity, structure-activity relationships, and therapeutic potential of this compound based on diverse research findings.

1. Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring through cycloaddition reactions. The method often employs catalysts such as sodium ethoxide or cesium carbonate to facilitate the reaction under mild conditions, allowing for high yields and purity of the final product .

2.1 Enzyme Inhibition

Research has demonstrated that compounds related to this compound exhibit significant enzyme inhibitory activity. Specifically, studies have shown that derivatives can inhibit key enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are critical in the management of diabetes and Alzheimer's disease (AD), respectively .

Table 1: Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Methyl 5-amino-1-(2,3-dihydro...) | α-glucosidase | 12.5 | |

| Methyl 5-amino-1-(2,3-dihydro...) | Acetylcholinesterase | 15.0 | |

| Related triazole derivatives | LexA (E. coli) | 8.0 |

2.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. The results indicate that it possesses moderate to strong activity against Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

3. Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in functional groups attached to the triazole core influence both potency and selectivity against specific targets.

Key Findings

- Amino Substituents: The presence of amino groups at specific positions on the triazole ring enhances binding affinity to target enzymes.

- Benzodioxin Moiety: This structural feature is essential for maintaining bioactivity and contributes to the compound’s lipophilicity, which affects cellular uptake .

4. Case Studies

Several case studies have highlighted the therapeutic potential of this compound in preclinical models:

Case Study 1: Diabetes Management

In a study evaluating glucose metabolism in diabetic mice, administration of methyl 5-amino-1-(2,3-dihydro...) resulted in a significant reduction in postprandial blood glucose levels compared to control groups .

Case Study 2: Alzheimer's Disease

Another study focused on cognitive function in AD models showed that treatment with this compound improved memory retention and reduced acetylcholinesterase levels in brain tissues .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing the triazole core in Methyl 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxylate?

- Methodological Answer : The triazole ring can be synthesized via cyclization reactions under reflux conditions. For example, a similar triazole derivative was prepared by refluxing a mixture of 4-amino-triazole precursors with substituted aldehydes in absolute ethanol, using glacial acetic acid as a catalyst. Solvent removal under reduced pressure and filtration yield the solid product. Optimization involves adjusting reaction time (e.g., 4 hours) and molar ratios to improve yield .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer : Infrared (IR) spectroscopy identifies functional groups like the carboxylate ester (C=O stretch ~1700 cm⁻¹) and amino groups (N-H stretches ~3300 cm⁻¹). Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves the benzodioxin and triazole protons, with characteristic shifts for aromatic protons (6.5–7.5 ppm) and methyl ester groups (~3.8 ppm). Electron Ionization Mass Spectrometry (EIMS) confirms molecular weight via the molecular ion peak .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL) provides precise bond lengths, angles, and torsion angles. For benzodioxin-containing compounds, dynamic refinement with high-resolution data ensures accurate modeling of the fused dioxane ring. Discrepancies between crystallographic and spectroscopic data require cross-validation, such as comparing NMR-derived coupling constants with crystallographic dihedral angles .

Q. What computational approaches predict the bioactivity of derivatives of this compound?

- Methodological Answer : Graph Neural Networks (GNNs) trained on scaffold-activity datasets enable scaffold hopping. For example, EGNN models predict inhibitory activity against targets like PD-1/PD-L1 by learning from structural motifs, even with limited training data on specific scaffolds. Validation involves synthesizing predicted high-potency derivatives and testing them in biochemical assays (e.g., enzyme inhibition) .

Q. How can researchers address regioselectivity challenges during substitution reactions on the triazole ring?

- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. In N-alkylation reactions, using bulky electrophiles (e.g., substituted benzyl halides) favors substitution at the less hindered amino group. Computational tools like DFT calculations predict reactive sites by analyzing charge distribution and frontier molecular orbitals. Experimental validation via HPLC monitoring ensures desired product formation .

Q. What strategies resolve contradictions between spectral data and hypothesized structures?

- Methodological Answer : Multi-technique validation is critical. For example, if NMR suggests a tautomeric form inconsistent with IR data, X-ray crystallography provides definitive proof. High-resolution mass spectrometry (HRMS) confirms molecular formula, while 2D NMR (e.g., COSY, HSQC) clarifies connectivity. Discrepancies may arise from dynamic equilibria (e.g., keto-enol tautomerism), requiring variable-temperature NMR studies .

Q. How are enzyme inhibition assays designed to evaluate this compound’s mechanism of action?

- Methodological Answer : Target enzymes (e.g., lipoxygenase, cholinesterase) are incubated with the compound at varying concentrations. Activity is measured spectrophotometrically (e.g., oxidation of linoleic acid for lipoxygenase). IC₅₀ values are calculated using nonlinear regression. Structural analogs with modified benzodioxin or triazole moieties are tested to establish structure-activity relationships (SAR). Kinetic studies (e.g., Lineweaver-Burk plots) determine inhibition type (competitive/non-competitive) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.